
N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide is a useful research compound. Its molecular formula is C19H21BrN2O2 and its molecular weight is 389.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoyl group, a bromophenyl moiety, and a diethylamino group attached to an acetamide backbone. Its chemical structure can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with various molecular targets. These interactions may influence cellular processes such as signal transduction, apoptosis, and enzyme inhibition. The compound has been investigated for its potential as an anticancer agent, with studies indicating that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro studies showed that it could induce apoptosis in various cancer cell lines, including MDA-MB-231 (a breast cancer cell line). The compound's ability to increase annexin V-FITC positive cells indicates a substantial apoptotic effect, with reports of a 22-fold increase compared to control groups .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. In studies assessing its effects on carbonic anhydrase (CA) isoforms, it demonstrated selective inhibition against CA IX with an IC50 value ranging from 10.93 to 25.06 nM, while showing less potency against CA II (IC50 values between 1.55 and 3.92 μM). This selectivity suggests potential applications in treating conditions where CA IX is overexpressed, such as certain cancers .
Study on Antidiabetic Properties
In related research focusing on similar compounds, the anti-diabetic properties were evaluated using animal models. Compounds similar to this compound showed promising results in reducing blood glucose levels and improving insulin sensitivity. For example, a derivative exhibited significant inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism .
Antimicrobial Activity
The antimicrobial potential of the compound was also assessed. Studies indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 22.9 µM for various strains . This suggests that the compound may have therapeutic applications in treating bacterial infections.
Data Table: Summary of Biological Activities
Activity Type | Target | IC50 / MIC Values | Comments |
---|---|---|---|
Anticancer | MDA-MB-231 cells | Annexin V-FITC increase | 22-fold increase in apoptosis compared to control |
Enzyme Inhibition | Carbonic Anhydrase IX | 10.93–25.06 nM | Selective over CA II |
Antimicrobial | Staphylococcus aureus | 5.64–77.38 µM | Moderate activity against Gram-positive bacteria |
Escherichia coli | 8.33–23.15 µM | Moderate activity against Gram-negative bacteria |
Applications De Recherche Scientifique
Pharmacological Properties
N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide exhibits several pharmacological activities, making it a candidate for various therapeutic applications:
- Antidiabetic Activity : Research indicates that compounds similar to this compound can inhibit enzymes involved in carbohydrate metabolism, such as alpha-glucosidase and alpha-amylase. These enzymes play a crucial role in glucose absorption and postprandial hyperglycemia management. Studies have shown that related compounds can significantly lower fasting glucose levels and improve insulin sensitivity in diabetic models .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. Its structural features allow it to interact with microbial enzymes, inhibiting their growth. This property is particularly significant for developing new antibiotics amid rising antibiotic resistance .
- Anticancer Potential : Compounds with similar structures have shown promise in cancer therapy by inducing apoptosis in cancer cell lines. For instance, derivatives that target specific pathways involved in cell proliferation and survival have been investigated for their efficacy against different types of cancer .
Case Study 1: Antidiabetic Screening
A study screened various derivatives of acetamides for their antidiabetic effects using alloxan-induced diabetic rats. The results indicated that compounds similar to this compound significantly reduced blood glucose levels compared to control groups, suggesting potential as a novel antidiabetic agent .
Case Study 2: Antimicrobial Efficacy
In vitro studies evaluated the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. Results showed that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) indicating strong activity against resistant strains .
Case Study 3: Anticancer Activity
Research focused on the anticancer properties of benzamide derivatives demonstrated that certain compounds induced apoptosis in human cancer cell lines, including breast and colorectal cancers. These findings suggest that this compound could be further investigated as a lead compound in anticancer drug development .
Data Table
Propriétés
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-3-22(4-2)13-18(23)21-17-11-10-15(20)12-16(17)19(24)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQXEKCFOCOXBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.